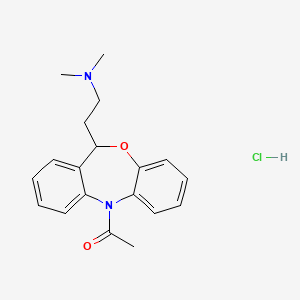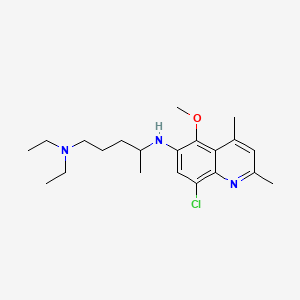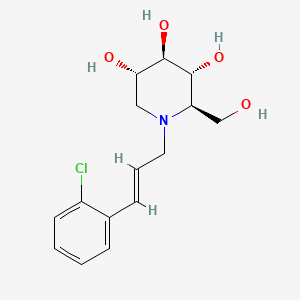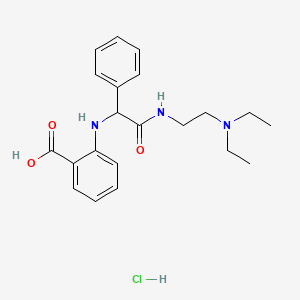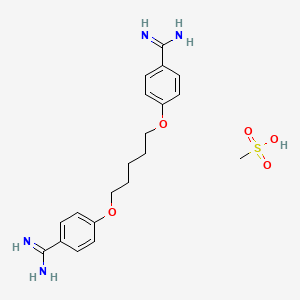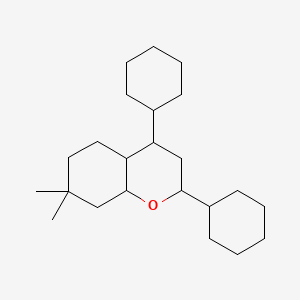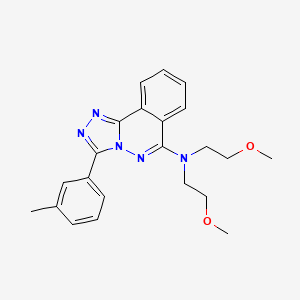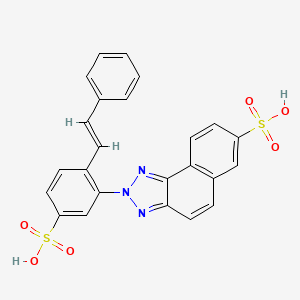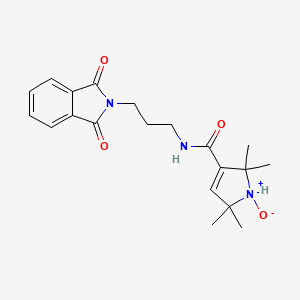
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-phthalimidopropyl)-2,2,5,5-tetramethyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: BRN 6006445 can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Analyse Chemischer Reaktionen
Types of Reactions: BRN 6006445 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can produce different carboxylic acids or alcohols.
Wissenschaftliche Forschungsanwendungen
BRN 6006445 has several scientific research applications, including:
Wirkmechanismus
The mechanism by which BRN 6006445 exerts its effects involves its interaction with molecular targets and pathways. While specific details on its mechanism of action are limited, it is known to act as a catalyst in certain reactions, facilitating the transformation of reactants into products. The compound’s structure allows it to participate in various chemical processes, influencing reaction kinetics and outcomes .
Vergleich Mit ähnlichen Verbindungen
3-Chlorobenzo[b]thiophene-2-carboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and reactivity.
Benzo[b]thiophene derivatives: These compounds have a similar thiophene ring structure but may lack the chlorine atom or carboxylic acid group, resulting in different chemical behaviors.
Uniqueness: BRN 6006445 is unique due to its specific combination of a chlorine atom and a carboxylic acid group attached to the benzo[b]thiophene ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and catalytic applications .
Eigenschaften
CAS-Nummer |
102132-45-6 |
|---|---|
Molekularformel |
C20H25N3O4 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1-oxido-1H-pyrrol-1-ium-3-carboxamide |
InChI |
InChI=1S/C20H25N3O4/c1-19(2)12-15(20(3,4)23(19)27)16(24)21-10-7-11-22-17(25)13-8-5-6-9-14(13)18(22)26/h5-6,8-9,12,23H,7,10-11H2,1-4H3,(H,21,24) |
InChI-Schlüssel |
OGQZRIJILZETIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C([NH+]1[O-])(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



